2-Cyano-3-nitropyridine chemical properties and structure
2-Cyano-3-nitropyridine chemical properties and structure
An In-depth Technical Guide to 2-Cyano-3-nitropyridine: Properties, Reactivity, and Applications
Introduction
2-Cyano-3-nitropyridine, also known by its IUPAC name 3-nitropyridine-2-carbonitrile, is a highly functionalized heterocyclic compound of significant interest in synthetic organic chemistry.[1][2] Its unique electronic properties, stemming from the presence of two powerful electron-withdrawing groups—a cyano (-CN) and a nitro (-NO₂) group—on the pyridine ring, render it a versatile building block for the synthesis of a wide array of more complex molecules.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, reactivity, synthesis, and key applications of 2-Cyano-3-nitropyridine, with a focus on its utility for researchers in drug development and materials science.
Molecular Structure and Spectroscopic Profile
Nomenclature and Chemical Identifiers
Correctly identifying a chemical compound is critical for reliable research. The universally recognized identifiers for 2-Cyano-3-nitropyridine are detailed below.
| Identifier | Value |
| IUPAC Name | 3-nitropyridine-2-carbonitrile[2] |
| Synonyms | 3-Nitropicolinonitrile, 3-Nitro-2-pyridinecarbonitrile[1][2] |
| CAS Number | 51315-07-2[1][2][4][5] |
| Molecular Formula | C₆H₃N₃O₂[1][2][5] |
| Molecular Weight | 149.11 g/mol [1][2][3][5] |
| PubChem CID | 568586[1][2] |
| InChIKey | OLXPGXMJZQJQHT-UHFFFAOYSA-N[6] |
Chemical Structure
The structure of 2-Cyano-3-nitropyridine consists of a pyridine ring substituted at the C2 and C3 positions. The strong electron-withdrawing nature of both the cyano and nitro groups significantly decreases the electron density of the pyridine ring, making it highly electrophilic.[3] This electronic feature is the primary driver of its characteristic reactivity.
Caption: 2D structure of 2-Cyano-3-nitropyridine.
Spectroscopic Data
Spectroscopic analysis confirms the molecular structure of 2-Cyano-3-nitropyridine. Key spectral data are summarized below.
| Technique | Observed Peaks / Data |
| ¹³C NMR | Spectra available, confirming the carbon framework.[2][6] |
| Mass Spec (GC-MS) | Molecular Ion Peak (M⁺) at m/z = 149.[2] |
| Infrared (IR) | Characteristic absorption bands for C≡N (cyano) and NO₂ (nitro) groups are expected around 2200-2250 cm⁻¹ and 1500-1550 cm⁻¹ / 1300-1350 cm⁻¹ respectively.[7][8] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and application.
| Property | Value / Description | Source |
| Appearance | Yellow to brown solid. | [1][3] |
| Melting Point | 146 - 148 °C | [3] |
| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane and ethanol. | [3] |
| Stability | Stable under normal storage conditions. | [3] |
| Storage Conditions | Store in a cool, dry, well-ventilated area at 0-8°C. Keep container tightly closed. | [1][9] |
Synthesis and Reactivity
Synthetic Protocol: Cyanation of 2-Bromo-3-nitropyridine
A common and effective method for synthesizing 2-Cyano-3-nitropyridine is through the nucleophilic substitution of a halogenated precursor, such as 2-Bromo-3-nitropyridine, with a cyanide source.[4][10] The copper(I) cyanide-mediated reaction is a well-established procedure.
Experimental Protocol:
-
Reactant Charging: In a 50 mL round-bottom flask, combine 2-Bromo-3-nitropyridine (0.500 g, 2.46 mmol) and copper(I) cyanide (0.450 g, 5.02 mmol).[4][10]
-
Heating: Place the flask in an oil bath and heat slowly. The reaction mixture will begin to turn black as the temperature approaches 150 °C (approximately 2 hours).[4][10]
-
Work-up: After the reaction is complete, cool the flask to room temperature. Add hot acetone (100 mL) to the solid reaction mass and stir.[4][10]
-
Isolation: Filter the resulting mixture to remove insoluble copper salts. Evaporate the filtrate to dryness to obtain the crude product as a dark brown solid.[4][10]
-
Purification: Purify the crude solid using column chromatography on silica gel, eluting with 100% dichloromethane. This yields 2-Cyano-3-nitropyridine as a white to yellow powder (typical yield: ~68%).[4][10]
Caption: Workflow for the synthesis of 2-Cyano-3-nitropyridine.
Chemical Reactivity: A Hub for Nucleophilic Aromatic Substitution
The defining characteristic of 2-Cyano-3-nitropyridine is the pronounced electrophilicity of its aromatic ring. The synergistic electron-withdrawing effects of the ortho-cyano and nitro groups make the pyridine ring highly susceptible to attack by nucleophiles.[3]
-
Activation for SₙAr: The nitro group, in particular, strongly activates the ring for Nucleophilic Aromatic Substitution (SₙAr) reactions.[11] This makes the compound an excellent substrate for introducing a variety of functional groups.
-
Regioselectivity: Nucleophilic attack can lead to the displacement of either the nitro group or other substituents on the ring. Studies on related 3-nitropyridine systems show that the nitro group can act as a competent leaving group, especially with sulfur-based nucleophiles.[11] The outcome is often dependent on the nature of the nucleophile and the reaction conditions. For instance, in 2-cyano-3-nitroimidazo[1,2-a]pyridine, nitrogen and oxygen nucleophiles tend to substitute the cyano group, while sulfur nucleophiles displace the nitro group.[12]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 2-cyano-3-aminopyridine derivatives. These amino compounds are valuable intermediates for constructing fused heterocyclic systems or for further functionalization, such as in the synthesis of amides and ureas.[12]
Caption: Generalized SₙAr mechanism on 2-Cyano-3-nitropyridine.
Applications in Research and Development
The unique reactivity of 2-Cyano-3-nitropyridine makes it a valuable intermediate in several high-value chemical industries.[1]
-
Pharmaceutical Synthesis: It is a key building block for creating biologically active molecules.[1] Its derivatives are explored in the development of novel therapeutics, including anti-inflammatory and anti-cancer drugs.[1] The 2-amino-3-cyanopyridine scaffold, readily accessible from this compound, is a known pharmacophore with applications as enzyme inhibitors and has been investigated for anticancer activity.[13][14][15]
-
Agrochemicals: The compound serves as an intermediate in the synthesis of modern pesticides and herbicides, contributing to crop protection and agricultural productivity.[1][16]
-
Materials Science: There is growing interest in using 2-Cyano-3-nitropyridine for the development of advanced materials.[1] Its electronic properties and ability to be incorporated into larger structures make it a candidate for creating novel polymers, coatings, and electronic materials with tailored characteristics.[1]
Safety and Handling
As with any reactive chemical intermediate, proper safety protocols must be followed when handling 2-Cyano-3-nitropyridine. While a specific safety data sheet (SDS) for this exact compound should always be consulted, general guidance for related cyanopyridine and nitropyridine compounds provides a strong basis for safe handling.[9][17][18][19]
-
Hazard Identification: Based on analogous compounds, it is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[9][17] It may also be harmful if swallowed.[9][18]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles or face shield).[9][17]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[9][17] Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling and prevent contact with skin and eyes.[17][18]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible substances and sources of ignition.[1][9]
-
First Aid:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[17]
-
Skin: Wash with plenty of soap and water. Remove contaminated clothing.[17]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[17]
-
Ingestion: If swallowed, call a poison center or doctor.[18]
-
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- Liao, S., Shang, S., Shen, M., & Rao, X. (n.d.). Synthesis and anticancer activity of (+)-nopinone-based 2-amino-3-cyanopyridines.
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